1-(3-Butoxyphenyl)ethanamine
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Overview
Description
1-(3-Butoxyphenyl)ethanamine is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety.
Preparation Methods
The synthesis of 1-(3-Butoxyphenyl)ethanamine can be achieved through various synthetic routes. One common method involves the transamination of 1-(3-butoxyphenyl)ethanone using amine transaminases. This enzymatic process is environmentally friendly and offers high enantioselectivity . The reaction conditions typically include the use of pyridoxal phosphate (PLP) as a cofactor and isopropylamine as an amino donor . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3-Butoxyphenyl)ethanamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its precursor ketones.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Butoxyphenyl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Butoxyphenyl)ethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Butoxyphenyl)ethanamine can be compared with other similar compounds such as:
- 1-(3-Methoxyphenyl)ethanamine
- 1-(3-Ethoxyphenyl)ethanamine
- 1-(3-Propoxyphenyl)ethanamine
These compounds share a similar phenyl-ethanamine structure but differ in the length and nature of the alkoxy group attached to the phenyl ring. The uniqueness of this compound lies in its specific butoxy group, which can influence its chemical properties and reactivity .
Properties
IUPAC Name |
1-(3-butoxyphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-4-8-14-12-7-5-6-11(9-12)10(2)13/h5-7,9-10H,3-4,8,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRMOCHTRUKNAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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